Mulberrofuran D
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Overview
Description
It belongs to the class of Diels-Alder-type adducts, which are unique phenolic natural products biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . Mulberrofuran D has attracted significant attention due to its complex structure and remarkable biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mulberrofuran D involves the Diels-Alder reaction between chalcones and dehydroprenylphenol dienes. The reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it is likely to involve the extraction and purification of the compound from mulberry tree sources. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to isolate and characterize the compound .
Chemical Reactions Analysis
Types of Reactions: Mulberrofuran D undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Mulberrofuran D has a wide range of scientific research applications, including:
Chemistry: It is studied for its unique chemical structure and reactivity.
Biology: It exhibits significant biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties
Medicine: Research has shown its potential as a therapeutic agent against diseases such as hepatitis and diabetes
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of Mulberrofuran D involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as alpha-glucosidase and protein tyrosine phosphatase 1B, which are involved in glucose metabolism and insulin signaling . Additionally, it exhibits anti-viral activity by inhibiting viral enzymes and preventing viral replication .
Comparison with Similar Compounds
Mulberrofuran D can be compared with other similar compounds such as:
- Mulberrofuran W
- Mulberrofuran X
- Mulberrofuran L
- Mulberrofuran K
Uniqueness: this compound stands out due to its specific biological activities and its potential as a therapeutic agent. While other Mulberrofuran derivatives also exhibit biological activities, this compound has shown unique properties in inhibiting specific enzymes and pathways .
Properties
Molecular Formula |
C29H34O4 |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
5-[7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-1-benzofuran-2-yl]-4-(3-methylbut-2-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C29H34O4/c1-18(2)7-6-8-20(5)10-13-24-26(31)14-11-21-15-28(33-29(21)24)25-16-22(30)17-27(32)23(25)12-9-19(3)4/h7,9-11,14-17,30-32H,6,8,12-13H2,1-5H3/b20-10+ |
InChI Key |
WCJPAQJEARHLGS-KEBDBYFISA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC2=C1OC(=C2)C3=C(C(=CC(=C3)O)O)CC=C(C)C)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC2=C1OC(=C2)C3=C(C(=CC(=C3)O)O)CC=C(C)C)O)C)C |
Origin of Product |
United States |
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